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Compound of Interest

Compound Name: Ethyl 2-pyridylacetate

Cat. No.: B1294560

An in-depth technical guide on the characterization of chemical compounds with the molecular
formula COH11NOZ2, tailored for researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of key isomers, their spectroscopic and
physicochemical properties, detailed experimental protocols for their analysis, and
visualizations of relevant chemical and biological pathways.

Introduction to C9H11NO2 Isomers

The molecular formula C9H11NO2 represents a variety of isomers with significant roles in
biological systems and pharmaceutical applications. Among the most notable are the amino
acid L-Phenylalanine and its structural relatives, as well as synthetic compounds like N-
Phenylglycine ethyl ester. Understanding the unique characteristics of each isomer is crucial for
their identification, synthesis, and application in research and development. This guide focuses
on three prominent isomers: L-Phenylalanine, DL-Phenylalanine, and N-Phenylglycine ethyl
ester, providing detailed data and methodologies for their characterization.

Physicochemical and Spectroscopic Data

The distinct structural arrangements of COH11NOZ2 isomers lead to unique physicochemical
properties and spectroscopic fingerprints. The following tables summarize key quantitative data
for L-Phenylalanine, DL-Phenylalanine, and N-Phenylglycine ethyl ester, facilitating their
differentiation.

Physicochemical Properties
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N-Phenylglycine

Property L-Phenylalanine DL-Phenylalanine
ethyl ester

(2S)-2-amino-3- (2RS)-2-amino-3- N

IUPAC Name o o ethyl 2-anilinoacetate
phenylpropanoic acid phenylpropanoic acid

CAS Number 63-91-2 150-30-1 2216-92-4

Molar Mass 165.19 g/mol 165.19 g/mol 165.19 g/mol

. . 273-275°C
Melting Point 283 °C (decomposes) 57-60 °C
(decomposes)

Solubility in Water

27.8 g/L at 20 °C

14.1 g/L at 20 °C

Slightly soluble

White, crystalline

White, crystalline

White to off-white

Appearance .
powder powder crystalline powder
Chemical Shift . . .
Isomer Multiplicity Integration Assignment
(ppm)
L-Phenylalanine 7.25-7.45 m 5H Aromatic (CeHs)
3.95 t 1H o-H (CH)
3.15, 3.30 dd 2H B-H (CH2)
DL-
) 7.30-7.50 m 5H Aromatic (CeHs)
Phenylalanine
4.00 t 1H a-H (CH)
3.20, 3.35 dd 2H B-H (CH2)
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Functional Group

Isomer Wavenumber (cm~?) .
Assignment
) O-H stretch (carboxylic acid),
L/DL-Phenylalanine 3400-2500 (broad) ]
N-H stretch (amine)
3030 C-H stretch (aromatic)
C=0 stretch (carboxyl), N-H
1600-1580 .
bend (amine)
1500, 1450 C=C stretch (aromatic ring)
N-Phenylglycine 3360 N-H stretch (secondary amine)
ethyl ester 3050 C-H stretch (aromatic)
2980 C-H stretch (aliphatic)
1735 C=0 stretch (ester)
1605, 1505 C=C stretch (aromatic ring)
1220 C-N stretch

Experimental Protocols

Detailed and standardized experimental procedures are essential for the accurate
characterization of C9H11NO2 isomers.

Protocol for 'H NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable
deuterated solvent (e.g., D20 for phenylalanine, CDClIs for N-phenylglycine ethyl ester) in an
NMR tube.

e Instrument Setup:
o Use a 400 MHz (or higher) NMR spectrometer.

o Shim the magnetic field to ensure homogeneity.
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o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

o Use a pulse angle of 90 degrees.

o Set the relaxation delay to 1-2 seconds.

Data Acquisition: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good
signal-to-noise ratio.

Data Processing:

o

Apply a Fourier transform to the acquired free induction decay (FID).

[¢]

Phase the resulting spectrum.

[e]

Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or
tetramethylsilane).

[¢]

Integrate the peaks to determine the relative number of protons.

Protocol for High-Performance Liquid Chromatography
(HPLC)

Mobile Phase Preparation: Prepare a mobile phase suitable for separating the isomers. For
phenylalanine, a common mobile phase is a mixture of acetonitrile and water with a buffer
(e.g., 0.1% formic acid).

Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the
mobile phase. Filter the solution through a 0.45 pum syringe filter.

HPLC System Setup:

o Equilibrate a C18 reverse-phase column with the mobile phase at a constant flow rate
(e.g., 1.0 mL/min).

o Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254
nm for the phenyl group).
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« Injection and Analysis: Inject a small volume of the prepared sample (e.g., 10 pL) onto the
column. Record the chromatogram and determine the retention time of the analyte.

o Quantification: Create a calibration curve using standards of known concentrations to

guantify the amount of the isomer in the sample.

Visualizations: Workflows and Pathways

Visual diagrams are provided to illustrate key processes related to the analysis and biological

significance of COH11NO?2 isomers.
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General Workflow for COH11NO2 Isomer Characterization
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Workflow for C9H11NOZ2 Isomer Characterization.
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Metabolic Pathway of L-Phenylalanine

Catecholamine Synthesis
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Simplified Metabolic Pathway of L-Phenylalanine.
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 To cite this document: BenchChem. [Molecular formula COH11NOZ2 characterization].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294560#molecular-formula-c9h11no2-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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